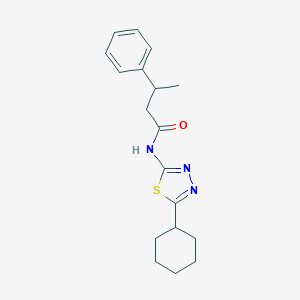
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. It is also known as BU-HETU and has been found to possess various biological activities that make it a promising candidate for drug development. In
科学的研究の応用
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in treating diabetes, obesity, and neurodegenerative diseases.
作用機序
The mechanism of action of 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is not fully understood. However, studies have suggested that it may act through multiple pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea can modulate various biochemical and physiological processes in the body. It has been found to reduce oxidative stress, improve insulin sensitivity, and inhibit the growth of cancer cells. It has also been shown to reduce inflammation and protect against neurodegeneration.
実験室実験の利点と制限
One of the advantages of using 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its effects on the immune system and its potential use in treating autoimmune diseases. Additionally, more studies are needed to understand its mechanism of action and to design experiments to investigate its effects on various biological processes.
Conclusion:
In conclusion, 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea is a promising compound that has been widely studied for its potential therapeutic applications. Its synthesis method is relatively straightforward, and it has been found to possess various biological activities that make it a promising candidate for drug development. While its mechanism of action is not fully understood, studies have suggested that it may act through multiple pathways to modulate various biochemical and physiological processes in the body. Further research is needed to fully understand its potential applications and to design experiments to investigate its effects.
合成法
The synthesis of 1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea involves the reaction of 4-butylbenzoyl chloride with thiourea and 2-aminoethanol in the presence of a base. The reaction proceeds through an intermediate that is then hydrolyzed to yield the final product. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
特性
製品名 |
1-(4-Butylphenyl)-3-(2-hydroxyethyl)thiourea |
|---|---|
分子式 |
C13H20N2OS |
分子量 |
252.38 g/mol |
IUPAC名 |
1-(4-butylphenyl)-3-(2-hydroxyethyl)thiourea |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-11-5-7-12(8-6-11)15-13(17)14-9-10-16/h5-8,16H,2-4,9-10H2,1H3,(H2,14,15,17) |
InChIキー |
XYXFQLACMBFHOR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCO |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B216277.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)



![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
![N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbutanamide](/img/structure/B216291.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B216301.png)